An In-depth Technical Guide to the Solubility of (4-Methyl-3-nitrophenyl)methanamine in Organic Solvents
An In-depth Technical Guide to the Solubility of (4-Methyl-3-nitrophenyl)methanamine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Methyl-3-nitrophenyl)methanamine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the underlying physicochemical principles governing solubility and provides actionable protocols for empirical determination.
Executive Summary: Predicting Solubility through Molecular Structure
The primary amine group suggests potential for hydrogen bonding and basicity, leading to enhanced solubility in acidic aqueous solutions through salt formation[1]. Conversely, the aromatic ring and methyl group contribute to its lipophilicity, favoring solubility in nonpolar organic solvents. The highly polar nitro group introduces a significant dipole moment, which can influence interactions with polar aprotic solvents. Given these features, it is anticipated that (4-Methyl-3-nitrophenyl)methanamine will exhibit limited solubility in water and higher solubility in a range of organic solvents, with the precise values depending on the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, the structurally related compound 4-Methyl-3-nitroaniline has a low water solubility of less than 1 g/L[2].
Physicochemical Properties and Their Influence on Solubility
A molecule's solubility is a direct consequence of its physical and chemical properties. While experimental data for (4-Methyl-3-nitrophenyl)methanamine is sparse, we can infer its characteristics from structurally analogous compounds.
| Property | Predicted Influence on Solubility |
| Molecular Weight | The molecular weight of (4-Methyl-3-nitrophenyl)methanamine is 166.18 g/mol . Generally, higher molecular weight can lead to decreased solubility. |
| Polarity | The presence of both polar (nitro, amine) and nonpolar (methyl, phenyl) groups gives the molecule a significant dipole moment. This suggests that it will be more soluble in polar organic solvents than in nonpolar ones. |
| Hydrogen Bonding | The primary amine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule. |
| pKa | The amine group is basic. The pKa of the conjugate acid is expected to be similar to that of benzylamine (pKa of conjugate acid is 9.34)[3]. This basicity is critical for solubility in acidic aqueous media, where it will be protonated to form a more soluble salt. |
| Melting Point | A high melting point can be indicative of a stable crystal lattice, which requires more energy to overcome, potentially leading to lower solubility. The melting point of the related 4-Methyl-3-nitroaniline is 74-77°C[2]. |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility
Given the lack of published data, empirical determination is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[4].
Shake-Flask Method: A Step-by-Step Protocol
This method measures the concentration of the solute in a saturated solution at a specific temperature.
Caption: Workflow for the shake-flask solubility determination method.
Protocol Details:
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Preparation of Saturated Solution: Add an excess amount of solid (4-Methyl-3-nitrophenyl)methanamine to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation[4].
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Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE)[4]. Temperature control during this step is critical to prevent changes in solubility.
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Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of (4-Methyl-3-nitrophenyl)methanamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for quantifying (4-Methyl-3-nitrophenyl)methanamine.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
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Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength corresponding to an absorbance maximum of the compound.
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Quantification: A calibration curve should be prepared using standards of known concentrations.
Qualitative Solubility Classification
For rapid screening, a qualitative assessment of solubility can be performed. This is useful for selecting appropriate solvents for reactions or initial purifications.
Protocol:
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Add approximately 25 mg of (4-Methyl-3-nitrophenyl)methanamine to a small test tube[5].
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Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition[5].
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Observe and classify the solubility based on the following criteria:
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Soluble: A clear, homogeneous solution is formed.
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Partially Soluble: Some, but not all, of the solid dissolves.
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Insoluble: The solid does not appear to dissolve.
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Illustrative Solubility Data of Structurally Related Compounds
While specific data for the target compound is unavailable, the solubility of related molecules can provide valuable context. It is important to note that these are for illustrative purposes and the solubility of (4-Methyl-3-nitrophenyl)methanamine will differ.
| Compound | Solvent | Solubility | Reference |
| Benzylamine | Water | Miscible | [3] |
| Benzylamine | Ethanol, Diethyl Ether | Miscible | [3][6] |
| 4-Nitrobenzylamine hydrochloride | Methanol:Glacial Acetic Acid (1:1) | 25 mg/mL | |
| 3-Methyl-4-nitrophenol | Chloroform | Slightly Soluble | [7] |
| 3-Methyl-4-nitrophenol | Methanol | Sparingly Soluble | [7] |
This data suggests that the amine functionality in benzylamine contributes to high miscibility in polar protic solvents[3][6]. The introduction of a nitro group and conversion to a hydrochloride salt, as in 4-nitrobenzylamine hydrochloride, still allows for significant solubility in a polar solvent mixture. The phenolic compound, 3-methyl-4-nitrophenol, shows more limited solubility in less polar and polar protic solvents[7].
Conclusion and Recommendations
The solubility of (4-Methyl-3-nitrophenyl)methanamine in organic solvents is a critical parameter for its effective use in research and development. While no definitive public dataset exists, a strong predictive framework can be established based on its molecular structure. It is anticipated to have good solubility in polar aprotic and polar protic organic solvents, and lower solubility in nonpolar solvents. For all practical applications, it is strongly recommended that the solubility be determined experimentally using a robust method such as the shake-flask protocol outlined in this guide. This empirical data will be invaluable for process optimization, formulation development, and ensuring reproducible experimental outcomes.
References
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PubMed. (n.d.). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). [4-(3-Nitrophenyl)phenyl]methanamine. Retrieved February 2, 2026, from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). (4-Methylphenyl)-(3-nitrophenyl)methanone. Retrieved February 2, 2026, from [Link]
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OECD. (n.d.). 3-Methyl-4-nitrophenol. Retrieved February 2, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methyl-3-nitrophenol. Retrieved February 2, 2026, from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved February 2, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]
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